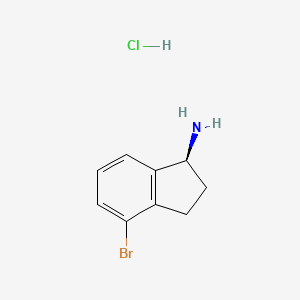

(S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-4-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c10-8-3-1-2-7-6(8)4-5-9(7)11;/h1-3,9H,4-5,11H2;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQTVGHTIXPFNZ-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC=C2Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@H]1N)C=CC=C2Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704382 | |

| Record name | (1S)-4-Bromo-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228570-71-5 | |

| Record name | (1S)-4-Bromo-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Abstract

(S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry. Its rigid, three-dimensional structure and the presence of a stereocenter and a reactive bromine atom make it a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic and analytical methodologies, and a discussion of its applications in modern drug discovery, with a focus on its role as a precursor to Sphingosine-1-Phosphate (S1P) receptor modulators. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The indane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. The introduction of a bromine atom and a chiral amine group, as seen in this compound, provides medicinal chemists with a versatile platform for structural elaboration. The bromine atom serves as a handle for various cross-coupling reactions, allowing for the introduction of diverse substituents to explore the chemical space around the core structure. The chiral amine is often a key pharmacophoric element, interacting with biological targets in a stereospecific manner. This guide will delve into the core chemical properties, synthesis, and applications of this important pharmaceutical intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses and for ensuring the quality and purity of the final active pharmaceutical ingredient (API).

Chemical Structure and Properties

The chemical structure of this compound is characterized by a dihydroindene core, with a bromine atom at the 4-position of the aromatic ring and an amine group at the 1-position of the five-membered ring. The "(S)" designation indicates the stereochemistry at the chiral center (C-1). The compound is typically supplied as a hydrochloride salt to improve its stability and handling properties.

Below is a visualization of the chemical structure:

Caption: Chemical structure of this compound.

Physical and Chemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 1307873-37-5 | [1][2] |

| Molecular Formula | C₉H₁₁BrClN | [1][2] |

| Molecular Weight | 248.55 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | Room temperature, under inert atmosphere. | [4] |

Note: Specific values for properties like melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined experimentally for each batch.

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high chemical and enantiomeric purity. The general synthetic strategy involves the formation of the racemic amine followed by chiral resolution.

Synthetic Pathway Overview

A common synthetic route begins with the preparation of 4-bromo-1-indanone, which is then converted to the racemic 4-bromo-2,3-dihydro-1H-inden-1-amine. The crucial step is the resolution of this racemic mixture to isolate the desired (S)-enantiomer, which is subsequently converted to its hydrochloride salt.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Bromo-1-indanone [5]

-

To a solution of 3-(2-bromophenyl)propanoic acid in a suitable solvent (e.g., dichloromethane), add a dehydrating agent (e.g., thionyl chloride or oxalyl chloride) to form the corresponding acid chloride.

-

In a separate vessel, prepare a suspension of a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent (e.g., dichloromethane) at reduced temperature (0-5 °C).

-

Slowly add the acid chloride solution to the Lewis acid suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-bromo-1-indanone.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of Racemic 4-Bromo-2,3-dihydro-1H-inden-1-amine

-

Dissolve 4-bromo-1-indanone in a suitable solvent (e.g., methanol or ethanol).

-

Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) and a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation with a suitable catalyst like Raney nickel).

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

-

Work up the reaction by removing the solvent, partitioning the residue between an organic solvent and an aqueous base, and extracting the aqueous layer with the organic solvent.

-

Combine the organic layers, dry, and concentrate to obtain the racemic amine.

Step 3: Chiral Resolution of 4-Bromo-2,3-dihydro-1H-inden-1-amine [6]

-

Dissolve the racemic amine in a suitable solvent (e.g., methanol or ethanol).

-

In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, with gentle heating if necessary.

-

Add the solution of the resolving agent to the solution of the racemic amine.

-

Allow the mixture to cool slowly to room temperature, which should induce the crystallization of one of the diastereomeric salts.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

The enantiomeric excess of the resolved amine can be determined by chiral HPLC analysis of the free amine after liberating it from the salt.

-

Multiple recrystallizations may be necessary to achieve the desired enantiomeric purity.

Step 4: Formation of the Hydrochloride Salt

-

Dissolve the enantiomerically pure (S)-4-Bromo-2,3-dihydro-1H-inden-1-amine in a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a solution of hydrogen chloride in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield the final product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of this compound.

Spectroscopic Analysis

While specific spectra for the title compound are not publicly available, the expected spectroscopic data based on its structure are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic proton at C-1, and the methylene protons at C-2 and C-3. The chemical shifts and coupling patterns would be consistent with the substituted indane structure.

-

¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the bromine, amine, and aromatic functionalities.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the free base (C₉H₁₀BrN) and a characteristic isotopic pattern due to the presence of the bromine atom.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the chemical purity of this compound.

Illustrative HPLC Method:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the chromophore absorbs, typically in the range of 210-280 nm.

-

Flow Rate: Approximately 1.0 mL/min.

-

Injection Volume: 5-10 µL.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines.

Chiral Purity

The enantiomeric purity is a critical quality attribute for this chiral intermediate. It is determined using chiral HPLC.

Illustrative Chiral HPLC Method: [7][8]

-

Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose) coated on a silica support.

-

Mobile Phase: A normal-phase mobile phase, typically a mixture of a hydrocarbon solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Detection: UV detection.

-

Flow Rate: Typically in the range of 0.5-1.5 mL/min.

The method must be capable of baseline separating the (S)- and (R)-enantiomers, allowing for accurate quantification of the enantiomeric excess (ee).

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of various drug candidates, particularly those targeting the central nervous system.[4]

Intermediate for Sphingosine-1-Phosphate (S1P) Receptor Modulators

A primary application of this compound is in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators.[9] S1P receptors are a class of G protein-coupled receptors that play a crucial role in the immune system, particularly in lymphocyte trafficking. Modulators of S1P receptors, especially the S1P1 subtype, have been successfully developed for the treatment of autoimmune diseases like multiple sclerosis.

The (S)-aminoindan moiety can serve as a key structural element in these modulators, with the bromine atom providing a point for further chemical elaboration to achieve the desired potency and selectivity.

Caption: Role of the title compound in the synthesis of S1P receptor modulators.

Precursor for Other CNS-Active Agents

The structural features of this compound also make it an attractive starting material for the synthesis of other classes of CNS-active compounds, including potential antidepressants and anxiolytics.[4] The rigid indane framework can help to pre-organize the pharmacophoric groups in a conformation that is favorable for binding to their biological targets.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, information from related compounds suggests that it should be handled with care in a laboratory setting.[10][11]

-

General Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, under an inert atmosphere.[4]

It is imperative to consult the specific SDS provided by the supplier before handling this compound.

Conclusion

This compound is a strategically important chiral building block in pharmaceutical research and development. Its well-defined stereochemistry and the presence of functional groups amenable to a variety of chemical transformations make it a valuable precursor for the synthesis of complex, biologically active molecules. Its primary role as an intermediate for S1P receptor modulators highlights its significance in the development of treatments for autoimmune and neurological disorders. A thorough understanding of its chemical properties, synthetic routes, and analytical characterization, as outlined in this guide, is essential for its effective utilization in the pursuit of novel therapeutics.

References

- Chem-Space. (n.d.). List of GHS Hazard and Precautionary Statements.

- MSDS Europe. (n.d.). Hazard statements.

- Gholipour, K., et al. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87.

- MySkinRecipes. (n.d.). 4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride.

- Google Patents. (n.d.). CA2986521C - Selective sphingosine 1 phosphate receptor modulators and methods of chiral synthesis.

- ChemUniverse. (n.d.). This compound.

- Zhang, Y., et al. (2018). Strategies for chiral separation: from racemate to enantiomer.

- Reddy, G. S., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Analytical Chemistry: An Indian Journal, 6(2), 65-69.

- Google Patents. (n.d.). US8481573B2 - Modulators of sphingosine phosphate receptors.

- CRO SPLENDID LAB. (n.d.). (1S)-4-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride.

- Google Patents. (n.d.). WO2010043000A1 - S1p receptors modulators and their use thereof.

- SIELC Technologies. (n.d.). Separation of 4-Bromoaniline on Newcrom R1 HPLC column.

- Rahou, I., et al. (2016). Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase.

- Kumar, A., et al. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. Journal of the Serbian Chemical Society, 81(5), 545-556.

- Zhang, C., et al. (2010). Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography.

- Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 3-23.

- Im, D. S. (2013). Modulators of the Sphingosine 1-Phosphate Receptor 1. ACS Medicinal Chemistry Letters, 4(12), 1145-1147.

- Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis.

- TSI Journals. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid.

- European Patent Office. (n.d.). PHARMACEUTICAL COMPOSITIONS COMPRISING AN S1P MODULATOR.

- Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.

- The Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound.

- Cenmed Enterprises. (n.d.). (R)-4-Bromo-2,3-dihydro-1H-inden-1-amine.

- SIELC Technologies. (n.d.). Bromide.

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 3. chemscene.com [chemscene.com]

- 4. 4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride [myskinrecipes.com]

- 5. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 6. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tsijournals.com [tsijournals.com]

- 8. researchgate.net [researchgate.net]

- 9. Modulators of the Sphingosine 1-Phosphate Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. enamine.enamine.net [enamine.enamine.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Introduction

(S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic indane core, substituted with a bromine atom and a primary amine, provides a valuable scaffold for the synthesis of a wide range of biologically active molecules. The specific stereochemistry at the C-1 position is often crucial for pharmacological activity, making unambiguous stereochemical and structural confirmation paramount.

Spectroscopic analysis is the cornerstone of modern chemical characterization. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the molecular structure, connectivity, and functional groups present in a molecule. This guide will delve into the predicted spectroscopic signatures of this compound and the experimental workflows to obtain them.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1: Structure of this compound.

The key structural features that will influence the spectroscopic data include the aromatic ring with a bromine substituent, the chiral benzylic amine center (C1), and the diastereotopic protons of the cyclopentyl ring (C2 and C3).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.

Table 1: Predicted ¹H NMR Data for this compound (in D₂O)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H (H5) | 7.60 - 7.70 | d | ~8.0 | 1H |

| Ar-H (H6) | 7.30 - 7.40 | t | ~8.0 | 1H |

| Ar-H (H7) | 7.45 - 7.55 | d | ~8.0 | 1H |

| H1 | 4.80 - 4.90 | t | ~7.5 | 1H |

| H2α | 2.40 - 2.50 | m | - | 1H |

| H2β | 2.70 - 2.80 | m | - | 1H |

| H3α | 3.10 - 3.20 | m | - | 1H |

| H3β | 3.30 - 3.40 | m | - | 1H |

Note: The amine protons (NH₃⁺) will likely exchange with D₂O and therefore not be observed. In a non-deuterated solvent like DMSO-d₆, they would appear as a broad singlet.

Interpretation of Predicted ¹H NMR Data:

-

Aromatic Protons (H5, H6, H7): The three aromatic protons will appear in the downfield region (7.30-7.70 ppm). H5 and H7, being ortho to the bromine and the fused ring respectively, will likely appear as doublets due to coupling with H6. H6 will appear as a triplet due to coupling with both H5 and H7. The electron-withdrawing effect of the bromine atom will deshield the adjacent protons.

-

Benzylic Proton (H1): The proton at the chiral center (C1) is a benzylic methine proton and is adjacent to the electron-withdrawing ammonium group. This will cause a significant downfield shift, predicted to be in the 4.80-4.90 ppm range. It is expected to appear as a triplet due to coupling with the two adjacent protons on C2.

-

Aliphatic Protons (H2α, H2β, H3α, H3β): The protons on C2 and C3 are diastereotopic due to the chiral center at C1. This means they are chemically non-equivalent and will have different chemical shifts. They will appear as complex multiplets in the aliphatic region of the spectrum. The protons on C3, being benzylic, are expected to be further downfield than the protons on C2.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information about the number of unique carbon atoms and their chemical environments.

Table 2: Predicted ¹³C NMR Data for this compound (in D₂O)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | 55 - 60 |

| C2 | 30 - 35 |

| C3 | 35 - 40 |

| C3a | 140 - 145 |

| C4 | 120 - 125 |

| C5 | 130 - 135 |

| C6 | 128 - 132 |

| C7 | 125 - 130 |

| C7a | 145 - 150 |

Interpretation of Predicted ¹³C NMR Data:

-

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon bearing the bromine (C4) will be shifted to a characteristic range (120-125 ppm). The quaternary carbons (C3a and C7a) will appear further downfield.

-

Benzylic Carbon (C1): The carbon of the chiral center, attached to the nitrogen, will be found in the 55-60 ppm range.

-

Aliphatic Carbons (C2, C3): The two aliphatic carbons of the five-membered ring will appear in the upfield region of the spectrum (30-40 ppm).

Experimental Protocol for NMR Spectroscopy

Figure 2: Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Data for (S)-4-Bromo-2,3-dihydro-1H-inden-1-amine

| Ion | Predicted m/z | Relative Abundance |

| [M]⁺ | 211/213 | High |

| [M-Br]⁺ | 132 | Moderate |

| [M-NH₂]⁺ | 195/197 | Low |

Note: The molecular ion will show a characteristic isotopic pattern for bromine (¹⁹Br:⁸¹Br ≈ 1:1), resulting in two peaks of nearly equal intensity separated by 2 m/z units.

Interpretation of Predicted Mass Spectrometry Data:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 211 and 213, corresponding to the two major isotopes of bromine. This confirms the molecular weight of the free amine.

-

Major Fragments: The most likely fragmentation pathway is the loss of the bromine atom, resulting in a fragment at m/z 132. Loss of the amino group is also possible, leading to a fragment at m/z 195/197.

Experimental Protocol for Mass Spectrometry

Figure 3: Workflow for Mass Spectrometry Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted Infrared (IR) Spectroscopic Data

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 2800 | Strong, Broad | N-H stretch (ammonium salt) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2960 - 2850 | Medium | Aliphatic C-H stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |

| 1600 - 1500 | Medium | N-H bend (ammonium salt) |

| 1100 - 1000 | Strong | C-N stretch |

| 800 - 600 | Strong | C-Br stretch |

Interpretation of Predicted IR Data:

-

N-H Stretching: A very broad and strong absorption in the 3400-2800 cm⁻¹ region is characteristic of the N-H stretching vibrations of the ammonium salt.

-

C-H Stretching: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

Aromatic C=C Stretching: Absorptions in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring.

-

C-Br Stretching: A strong absorption in the fingerprint region (800-600 cm⁻¹) will correspond to the C-Br stretching vibration.

Experimental Protocol for Infrared (IR) Spectroscopy

Figure 4: Workflow for Infrared Spectroscopy Analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, as outlined in this guide, provides a robust framework for its structural elucidation and characterization. Although based on predicted data, the interpretations are grounded in established spectroscopic principles and provide a clear expectation for experimental results. The detailed protocols herein offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible spectroscopic data critical for research and development in the pharmaceutical and chemical industries.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Field, L. D., Li, H., & Magill, A. M. (2013).

- NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology.

- Sigma-Aldrich. (n.d.). Product Information. Retrieved from the Sigma-Aldrich website.

Mass Spectrometry of (S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride: An In-depth Technical Guide

Introduction

(S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a key pharmaceutical intermediate utilized in the synthesis of various central nervous system (CNS) agents. Its specific stereochemistry and functional groups are critical for its intended biological activity. Consequently, robust analytical methodologies are imperative for its characterization, purity assessment, and metabolic studies. Mass spectrometry (MS), owing to its high sensitivity and structural elucidation capabilities, stands as a cornerstone technique in the analytical workflow of this compound. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, intended for researchers, scientists, and drug development professionals. We will delve into sample preparation, chromatographic separation, ionization techniques, and the predicted fragmentation pathways, offering a field-proven perspective on obtaining high-quality, reproducible data.

Physicochemical Properties and Structural Features

A thorough understanding of the analyte's properties is fundamental to developing a successful mass spectrometry method.

| Property | Value |

| Molecular Formula | C₉H₁₁BrClN |

| Molecular Weight | 248.55 g/mol |

| Monoisotopic Mass | 247.9767 g/mol |

| Appearance | Off-white to gray solid |

| Key Structural Features | Primary amine, bromo-substituted aromatic ring, indane scaffold |

The presence of a primary amine makes the molecule basic and amenable to protonation, a key aspect for electrospray ionization. The bromine atom introduces a characteristic isotopic pattern that is invaluable for identification. The hydrochloride salt form necessitates careful consideration during sample preparation, particularly for gas chromatography-mass spectrometry (GC-MS).

Sample Preparation: A Critical First Step

The quality of mass spectrometric data is intrinsically linked to the integrity of the sample preparation. The hydrochloride salt form of the analyte is non-volatile and can interfere with certain analytical techniques.

For Liquid Chromatography-Mass Spectrometry (LC-MS)

Direct analysis of the hydrochloride salt is feasible with LC-MS. The primary goal is to dissolve the sample in a solvent compatible with the mobile phase and to ensure the final concentration is appropriate for the instrument's sensitivity.

Protocol for LC-MS Sample Preparation:

-

Solvent Selection: A typical starting point is a mixture of water and an organic solvent like methanol or acetonitrile. The high polarity of the hydrochloride salt ensures good solubility in aqueous solutions.

-

Stock Solution Preparation: Accurately weigh a small amount of the sample (e.g., 1 mg) and dissolve it in a known volume (e.g., 1 mL) of the chosen solvent to create a stock solution.

-

Working Solution Preparation: Serially dilute the stock solution with the initial mobile phase to achieve a final concentration suitable for LC-MS analysis, typically in the range of 1-100 ng/mL.

-

Filtration: It is good practice to filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

-

Salt Considerations: While direct injection is often successful, high concentrations of non-volatile salts can lead to ion suppression in the electrospray source.[1] If ion suppression is observed, a desalting step using a solid-phase extraction (SPE) cartridge may be necessary.

For Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS requires the analyte to be volatile and thermally stable. The hydrochloride salt form does not meet these criteria. Therefore, conversion to the free base and often derivatization are necessary.[2]

Protocol for GC-MS Sample Preparation (Free Base):

-

Liberation of the Free Base: Dissolve the hydrochloride salt in water. Add a stoichiometric excess of a base, such as sodium bicarbonate or a dilute sodium hydroxide solution, to neutralize the HCl and precipitate the free amine.

-

Extraction: Extract the free amine into a water-immiscible organic solvent like dichloromethane or ethyl acetate.

-

Drying: Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate) to remove residual water.

-

Solvent Exchange: Carefully evaporate the extraction solvent and reconstitute the residue in a solvent suitable for GC injection (e.g., ethyl acetate, acetonitrile).

Protocol for GC-MS Sample Preparation (Derivatization):

To improve chromatographic peak shape and thermal stability, derivatization of the primary amine is highly recommended. Silylation or acylation are common approaches.

-

Prepare the Free Base: Follow steps 1-3 of the free base preparation protocol.

-

Derivatization Reaction: Evaporate the solvent from the free base extract. Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation or trifluoroacetic anhydride (TFAA) for acylation, along with a suitable solvent (e.g., acetonitrile).[3]

-

Reaction Conditions: Heat the mixture at a specified temperature (e.g., 60-70°C) for a defined period (e.g., 15-30 minutes) to ensure complete reaction.

-

Analysis: Inject an aliquot of the derivatized sample directly into the GC-MS system.

Chromatographic and Mass Spectrometric Methodologies

The choice between LC-MS and GC-MS will depend on the specific analytical goals, available instrumentation, and the desired sample throughput.

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)

LC-ESI-MS is the preferred method for the analysis of this compound due to its ability to directly analyze the salt form and its high sensitivity for polar, ionizable compounds.

Experimental Workflow for LC-ESI-MS:

Caption: Workflow for LC-ESI-MS analysis.

Typical LC-MS Parameters:

| Parameter | Recommended Setting | Rationale |

| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for this type of molecule. |

| Mobile Phase A | Water with 0.1% formic acid | The acid promotes protonation of the amine, enhancing ionization efficiency. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | Organic solvent for elution from the reverse-phase column. |

| Gradient | Start with a low percentage of B, ramp up to elute the analyte | A gradient is typically used to ensure good peak shape and resolution. |

| Flow Rate | 0.2-0.4 mL/min | Compatible with standard ESI sources. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The primary amine is readily protonated to form a positive ion.[4] |

| Capillary Voltage | 3-4 kV | Optimal for generating a stable electrospray. |

| Source Temp. | 120-150 °C | Aids in desolvation without causing thermal degradation. |

| Desolvation Gas | Nitrogen, 300-400 °C | Facilitates the evaporation of solvent from the charged droplets.[5] |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap | The choice depends on the required resolution and mass accuracy. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool, especially for separating isomers, but requires the aforementioned sample preparation to convert the analyte to a volatile form.

Experimental Workflow for GC-MS:

Caption: Workflow for GC-MS analysis.

Typical GC-MS Parameters:

| Parameter | Recommended Setting | Rationale |

| GC Column | Low-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) | Suitable for a wide range of organic molecules. |

| Carrier Gas | Helium or Hydrogen | Inert gases for carrying the analyte through the column. |

| Inlet Temperature | 250-280 °C | Ensures rapid volatilization of the derivatized analyte. |

| Oven Program | Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 300°C) | Separates the analyte from solvent and any impurities. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |

| Source Temp. | 230 °C | A standard source temperature for EI. |

Predicted Mass Spectrum and Fragmentation Analysis

Molecular Ion

The molecular formula of the free base is C₉H₁₀BrN. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.

-

[M]⁺˙ with ⁷⁹Br: m/z 211.00

-

[M]⁺˙ with ⁸¹Br: m/z 213.00

The presence of a single nitrogen atom dictates that the molecular ion will have an odd nominal mass, consistent with the nitrogen rule.

Key Fragmentation Pathways (EI-MS)

Under Electron Ionization (EI), the primary fragmentation pathways are expected to be alpha-cleavage, characteristic of amines, and cleavage of the carbon-bromine bond.

Alpha-Cleavage: This is a dominant fragmentation pathway for amines.[6] It involves the cleavage of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable immonium ion. For (S)-4-Bromo-2,3-dihydro-1H-inden-1-amine, this would involve the loss of the C₈H₆Br radical.

-

Predicted Fragment: [CH₂=NH₂]⁺

-

m/z: 30

-

Significance: This is often the base peak in the mass spectra of primary amines.

Loss of Bromine Radical: The C-Br bond can undergo homolytic cleavage, resulting in the loss of a bromine radical.

-

Predicted Fragment: [M - Br]⁺

-

m/z: 132

-

Significance: This fragment would be a singlet peak (no isotopic pattern) and would indicate the presence of bromine in the parent molecule.

Loss of HBr (Retro-Diels-Alder type rearrangement): While less common, elimination of HBr is a possibility.

-

Predicted Fragment: [M - HBr]⁺˙

-

m/z: 130

-

Significance: This would be a radical cation and could potentially undergo further fragmentation.

Aromatic Ring Fragmentation: The bromo-indenyl moiety can also fragment. Loss of the aminoethyl side chain from the aromatic ring is another possibility.

-

Predicted Fragment: [C₇H₄Br]⁺

-

m/z: 169/171 (isotopic pair)

-

Significance: This would indicate fragmentation within the indane ring system.

Predicted Fragmentation Diagram (EI-MS):

Caption: Predicted EI-MS fragmentation of the free base.

Tandem Mass Spectrometry (MS/MS) of the Protonated Molecule (ESI-MS)

In ESI-MS, the protonated molecule [M+H]⁺ is formed. The molecular weight of the free base is 212.09 g/mol . The protonated molecule will also exhibit the characteristic bromine isotopic pattern.

-

[M+H]⁺ with ⁷⁹Br: m/z 212.01

-

[M+H]⁺ with ⁸¹Br: m/z 214.01

Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely involve the loss of small neutral molecules.

Loss of Ammonia (NH₃): A common fragmentation pathway for protonated primary amines is the loss of ammonia.

-

Predicted Fragment: [M+H - NH₃]⁺

-

m/z: 195/197 (isotopic pair)

-

Significance: This results in a stable indenyl cation.

Loss of the Amino Group and adjacent CH₂: Cleavage of the C-C bond in the five-membered ring could lead to the loss of the C₂H₅N fragment.

-

Predicted Fragment: [C₇H₅Br]⁺

-

m/z: 170/172 (isotopic pair)

-

Significance: Represents a significant rearrangement and fragmentation of the indane structure.

Conclusion

The mass spectrometric analysis of this compound is a multifaceted task that requires careful consideration of the analyte's chemical properties. LC-ESI-MS is the most direct and sensitive method for its analysis, while GC-MS, although requiring more extensive sample preparation, can provide complementary information. A thorough understanding of the predicted fragmentation patterns, particularly the characteristic alpha-cleavage of the amine and the isotopic signature of the bromine atom, is essential for confident identification and structural confirmation. The protocols and theoretical fragmentation pathways outlined in this guide serve as a robust starting point for developing and validating analytical methods for this important pharmaceutical intermediate, ensuring data integrity and supporting the advancement of drug development programs.

References

- Harvard Center for Mass Spectrometry. (n.d.). Sample Preparation.

- BenchChem. (2025). Mass spectrometry fragmentation of 2-Bromo-2-methylpropan-1-amine hbr.

- Thermo Fisher Scientific. (n.d.). Sample preparation for mass spectrometry.

- Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.

- Supelco. (n.d.). Amines Analysis by Packed Column GC. Bulletin 737F.

- National Institutes of Health. (n.d.). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow.

- Spectroscopy Online. (2013). Sample Preparation Guide for Mass Spectrometry–Based Proteomics.

- MDPI. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids.

- Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS.

- BenchChem. (2025). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.

- Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS.

- ScienceDirect. (n.d.). Analysis by liquid chromatography–electrospray ionization tandem mass spectrometry and acute toxicity evaluation for ß-blockers.

- NIST. (n.d.). Benzenamine, 4-bromo-. NIST Chemistry WebBook.

- Element Lab Solutions. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.

- Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.

- Chemistry LibreTexts. (2022). 6.11: Fragmentation Pathways.

- Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation.

Sources

- 1. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 2. gcms.labrulez.com [gcms.labrulez.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 5. elementlabsolutions.com [elementlabsolutions.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Infrared spectroscopy of (S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

An In-Depth Technical Guide to the Infrared Spectroscopy of (S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopic analysis of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of spectral data. It delves into the causal relationships between molecular structure and vibrational modes, offers field-proven experimental protocols, and establishes a framework for data validation and interpretation. We will explore the characteristic spectral signatures of the primary amine salt, the substituted aromatic ring, the aliphatic substructure, and the carbon-bromine bond, providing a robust methodology for the structural confirmation of this important chemical entity.

Introduction: The Molecule and the Method

This compound is a chiral amine derivative of the indane scaffold, a structural motif present in various pharmacologically active compounds. As a hydrochloride salt, its physical and chemical properties, including solubility and stability, are modified, making it suitable for pharmaceutical applications. Accurate and unambiguous structural confirmation is a cornerstone of chemical synthesis and drug development.

Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose. By probing the vibrational modes of a molecule's covalent bonds, an IR spectrum provides a unique "fingerprint" that is directly correlated to its functional groups and overall structure.[1] This guide will elucidate the process of acquiring and interpreting the IR spectrum of this specific molecule, transforming it from a simple quality control check into a powerful tool for structural elucidation.

Molecular Structure and Predicted Vibrational Modes

To effectively interpret the IR spectrum, we must first dissect the molecule into its constituent functional groups. Each group possesses characteristic vibrational frequencies (stretching and bending) that will manifest as absorption bands in the spectrum.

Caption: Molecular structure of this compound.

The key vibrational units are:

-

Primary Amine Salt (R-NH₃⁺): The protonated amine is a dominant feature. Unlike a free primary amine (R-NH₂), which shows two sharp N-H stretching bands, the ammonium salt exhibits a very broad and strong absorption envelope due to N-H⁺ stretching vibrations, often spanning from 3200 cm⁻¹ down to 2800 cm⁻¹.[2] This broadness is a result of extensive hydrogen bonding. Within this region, weaker C-H stretching bands may be superimposed. Additionally, characteristic bending vibrations (asymmetric and symmetric) for the NH₃⁺ group are expected.[2]

-

Aromatic Ring: The substituted benzene ring will produce several characteristic signals. Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹ (3100-3000 cm⁻¹).[3] In-ring carbon-carbon (C=C) stretching vibrations result in sharp to medium bands in the 1600-1450 cm⁻¹ region.[4] Finally, C-H out-of-plane (oop) bending bands in the 900-675 cm⁻¹ region can hint at the substitution pattern.[3]

-

Aliphatic Ring (CH₂ and CH): The dihydro-indenyl structure contains sp³-hybridized carbons. The C-H stretching vibrations from these groups will appear just below 3000 cm⁻¹ (3000-2850 cm⁻¹).[5] Methylene (CH₂) scissoring (bending) vibrations are expected around 1470-1450 cm⁻¹.[6]

-

Carbon-Bromine Bond (C-Br): The C-Br stretching vibration is found in the low-frequency fingerprint region, typically between 690 and 515 cm⁻¹, and is often of medium to strong intensity.[7]

Theoretical Infrared Spectrum: A Region-by-Region Analysis

Based on the structural features, we can predict the key absorption bands. This theoretical framework is essential for an informed interpretation of the experimental data.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity & Description |

| 3200 - 2800 | N-H⁺ Stretch | Primary Amine Salt | Strong, very broad envelope due to hydrogen bonding.[2][8] |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium to weak, sharp peaks.[3] |

| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂, CH) | Medium, sharp peaks, may be superimposed on the N-H⁺ envelope. |

| 2800 - 2000 | Combination/Overtone Bands | Primary Amine Salt | Series of weak to medium, often sharp, bands.[2] |

| 1625 - 1560 | Asymmetric N-H⁺ Bend | Primary Amine Salt | Medium to weak.[2] |

| 1600 - 1585 | C=C Stretch (in-ring) | Aromatic Ring | Medium to strong, sharp.[9] |

| 1550 - 1500 | Symmetric N-H⁺ Bend | Primary Amine Salt | Medium to weak.[2] |

| 1500 - 1400 | C=C Stretch (in-ring) | Aromatic Ring | Medium to strong, sharp.[9] |

| 1470 - 1450 | C-H Bend (Scissoring) | Aliphatic (CH₂) | Medium. |

| 1335 - 1250 | C-N Stretch | Aromatic Amine derivative | Strong.[10] |

| 900 - 675 | C-H Out-of-Plane Bend | Aromatic Ring | Strong, can indicate substitution pattern.[3] |

| 690 - 515 | C-Br Stretch | Aryl Halide | Medium to strong.[7] |

Experimental Protocols: Acquiring a High-Fidelity Spectrum

The quality of an IR spectrum is fundamentally dependent on the sample preparation and data acquisition technique. As a solid powder, several methods are viable. The choice depends on the available equipment, sample amount, and desired data quality.

Method 1: Attenuated Total Reflectance (ATR) - Recommended for Rapid Analysis

ATR-FTIR is the preferred modern technique due to its simplicity, speed, and minimal sample preparation.[11][12] It is ideal for routine quality control and identification.

Caption: Workflow for ATR-FTIR Spectroscopy.

Step-by-Step Protocol:

-

Crystal Preparation: Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Wipe it with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.

-

Background Scan: With the clean, dry crystal, acquire a background spectrum. This is crucial as it measures the instrument and ambient environment (H₂O, CO₂) and will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

-

Apply Pressure: Use the instrument's pressure clamp to apply consistent pressure to the sample. This ensures intimate contact between the powder and the crystal surface, which is essential for a high-quality spectrum.[13]

-

Data Acquisition: Acquire the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.

-

Cleaning: After the measurement, release the pressure clamp, remove the bulk of the powder, and clean the crystal as in Step 1.

Method 2: Potassium Bromide (KBr) Pellet - The Gold Standard for Transmission

The KBr pellet method is a traditional transmission technique that, when performed correctly, yields high-resolution spectra free from accessory-induced artifacts.[14] Its primary challenge is the hygroscopic nature of KBr and the potential for sample polymorphism induced by pressure.[15]

Step-by-Step Protocol:

-

Material Preparation: Gently grind 1-2 mg of the sample in an agate mortar and pestle. Add approximately 100-200 mg of spectroscopy-grade, desiccated KBr powder.

-

Expert Insight: KBr is highly hygroscopic. Any absorbed water will introduce broad O-H absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹), potentially obscuring N-H features.[15] Always use KBr that has been dried in an oven and stored in a desiccator. Perform the mixing in a low-humidity environment if possible.

-

-

Mixing: Gently but thoroughly mix the sample and KBr with the pestle. The goal is to uniformly disperse the fine sample particles within the KBr matrix, not to excessively grind the KBr itself.[15]

-

Pellet Pressing: Transfer the mixture to a pellet die. Assemble the die and place it in a hydraulic press. Apply a pressure of 8-10 metric tons for 1-2 minutes.[16][17] A vacuum port on the die is recommended to remove trapped air and moisture, which helps create a transparent pellet.

-

Pellet Inspection: Carefully remove the die from the press and extract the pellet. A good pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates poor mixing, insufficient pressure, or moisture contamination.[18]

-

Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, using air as the background.

A note on hydrochloride salts: Amine hydrochlorides can sometimes undergo ion exchange with KBr, leading to spectral artifacts. If this is suspected, using potassium chloride (KCl), which is less reactive, as the matrix material is a reliable alternative.[14]

Data Interpretation and Method Validation

With a high-quality spectrum in hand, the final step is interpretation and validation.

Interpretation:

-

Confirm Key Functional Groups: Compare the experimental spectrum against the predicted absorption bands in the table above. The presence of the very broad N-H⁺ stretch, the aromatic C-H stretch >3000 cm⁻¹, the aliphatic C-H stretch <3000 cm⁻¹, the aromatic C=C bands, and a low-frequency C-Br band provides strong evidence for the correct structure.

-

Rule Out Impurities: Look for unexpected peaks. For example, a broad O-H band around 3400 cm⁻¹ could indicate the presence of water. A sharp C=O stretch around 1700 cm⁻¹ would suggest a carbonyl-containing impurity.

-

Fingerprint Region Analysis: The complex pattern of bands in the fingerprint region (<1500 cm⁻¹) is unique to the molecule. This region should be compared with a reference spectrum of a known authentic standard for final identity confirmation.

Validation: A trustworthy protocol must be self-validating. For regulated environments, formal method validation is required.

-

Instrument Qualification: Ensure the FTIR spectrometer is operating within specifications. This is typically verified using a polystyrene standard to check wavenumber accuracy and precision.[19]

-

Reproducibility: The analysis should be repeatable. Acquiring spectra from multiple preparations of the same sample should yield virtually identical results, demonstrating the robustness of the chosen protocol.[20][21]

-

Specificity: The method's ability to unequivocally assess the analyte in the presence of other components should be confirmed. This is primarily achieved by comparing the spectrum to that of a certified reference standard.[22]

Conclusion

Infrared spectroscopy is an indispensable tool for the structural characterization of this compound. A systematic approach, beginning with an understanding of the molecule's vibrational properties, followed by meticulous execution of a validated experimental protocol, allows for confident confirmation of its chemical identity. The key spectral markers—the broad ammonium N-H⁺ stretching envelope, distinct aromatic and aliphatic C-H stretches, in-ring C=C vibrations, and the low-wavenumber C-Br absorption—collectively form a unique spectroscopic fingerprint. This guide provides the foundational knowledge and practical methodology for researchers to leverage IR spectroscopy with expertise and confidence in their drug development workflows.

References

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. [Link]

- Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link]

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry. [Link]

- Shimadzu. (n.d.). KBr Pellet Method. [Link]

- Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]

- Stewart, J. E. (1959).

- Wikipedia. (n.d.). Nujol. [Link]

- LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

- Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. [Link]

- LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

- Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

- Specac Ltd. (n.d.).

- Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. [Link]

- AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?. [Link]

- Specac Ltd. (n.d.).

- LibreTexts. (2022). 4.2: IR Spectroscopy. Chemistry LibreTexts. [Link]

- Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics. [Link]

- Olori, A., Di Pietro, P., & Campopiano, A. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Academic Research. [Link]

- International Crystal Laboratories. (n.d.).

- St. Paul's Cathedral Mission College. (n.d.).

- Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. [Link]

- Dent, G. (n.d.). Infrared Spectra of Solids – the Mull Technique.

- Slideshare. (n.d.).

- Akochi-Koble, E., et al. (n.d.). Validation of a FTIR Spectroscopy Method for Measuring and Monitoring Fuel Dilution in Lubricating Oils.

- IOSR Journal. (n.d.). Validation of Analytical Methods for Determination of Methamphetamine Using Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

- Iqtadar, R., et al. (2025). Advances and Applications of FTIR Spectroscopy: Precision, Accuracy, and Validation Challenges. Journal of Pharma and Biomedics. [Link]

- Specac Ltd. (2024).

- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

- Kim, H. Y., et al. (2021). Development and Validation of a Simple Method to Quantify Contents of Phospholipids in Krill Oil by Fourier-Transform Infrared Spectroscopy.

- Cabana, A., & Sandorfy, C. (1962). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Science Publishing. [Link]

- ResearchGate. (n.d.).

- Scribd. (n.d.). Characteristic Stretching Frequencies. [Link]

- NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition. [Link]

- Ramalingam, S., et al. (2010).

- University of California, Los Angeles. (n.d.). IR Chart. UCLA Chemistry & Biochemistry. [Link]

- LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

Sources

- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scribd.com [scribd.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 12. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 13. agilent.com [agilent.com]

- 14. shimadzu.com [shimadzu.com]

- 15. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 16. pelletpressdiesets.com [pelletpressdiesets.com]

- 17. azom.com [azom.com]

- 18. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]

- 19. Validation of IR instrument | PPTX [slideshare.net]

- 20. apps.dtic.mil [apps.dtic.mil]

- 21. iosrjournals.org [iosrjournals.org]

- 22. Development and Validation of a Simple Method to Quantify Contents of Phospholipids in Krill Oil by Fourier-Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of (S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride, a key intermediate in pharmaceutical synthesis.[1][2] In the absence of extensive published solubility data, this document establishes a foundational understanding based on first principles of physical organic chemistry and provides detailed, field-proven methodologies for its empirical determination. The guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for systematic solubility profiling.

Introduction: The Significance of Solubility in Drug Development

This compound is a crucial building block in the synthesis of various agents targeting the central nervous system (CNS).[1] Its utility in constructing potential antidepressant, anxiolytic, and antipsychotic compounds underscores the importance of understanding its physicochemical properties.[1] Among these, solubility is a critical parameter that dictates the feasibility of synthetic routes, influences purification strategies, and ultimately impacts the bioavailability of the final active pharmaceutical ingredient (API).[3]

This guide addresses the solubility of this compound in organic solvents, a vital consideration for reaction medium selection, crystallization, and formulation. We will explore the molecular characteristics that govern its solubility and present a systematic approach to its experimental determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. For this compound, the key features are:

-

Ionic Character: As a hydrochloride salt, the molecule exists in an ionic form. This introduces strong electrostatic interactions and a high crystal lattice energy, which must be overcome by the solvent for dissolution to occur.[4]

-

Polarity: The presence of the ammonium cation and the chloride anion renders the compound highly polar.[4]

-

Hydrogen Bonding: The primary amine group is capable of acting as a hydrogen bond donor, which can significantly influence its interaction with protic solvents.

-

Lipophilicity: The brominated indane ring provides a nonpolar, lipophilic character to the molecule. The interplay between this lipophilic portion and the polar amine salt will be a determining factor in its solubility profile across different solvents.

The fundamental principle of "like dissolves like" provides a predictive framework.[5][6] We can anticipate that highly polar solvents will be more effective at solvating the ionic portion of the molecule, while nonpolar solvents will have a greater affinity for the indane backbone.

A Systematic Approach to Solubility Screening in Organic Solvents

Given the diverse nature of organic solvents, a systematic screening process is essential. Solvents can be broadly categorized based on their polarity and hydrogen bonding capabilities. A logical approach involves testing representative solvents from each category.

Table 1: Classification of Organic Solvents for Solubility Screening

| Category | Representative Solvents | Expected Interaction with this compound |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low solubility anticipated. Solvation energy is unlikely to overcome the crystal lattice energy of the salt.[7] |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to good solubility is possible. These solvents possess dipoles that can stabilize the ionic components of the solute, but they lack the ability to donate hydrogen bonds.[6] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good solubility is expected. These solvents have high dielectric constants and can act as both hydrogen bond donors and acceptors, effectively solvating both the cation and anion.[6] |

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the solubility of a compound is the shake-flask method, which measures the thermodynamic equilibrium solubility.[8][9] This method involves creating a saturated solution in equilibrium with the solid drug. What follows is a detailed protocol for its implementation.

Protocol: Shake-Flask Method for Thermodynamic Solubility

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of the Stock Solution for Calibration:

-

Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A 24-hour equilibration time is generally recommended.[10]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.[11]

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.[11]

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples and the calibration standards using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the compound in the diluted supernatant from the calibration curve.

-

Calculate the original solubility in the test solvent, accounting for the dilution factor.

-

Diagram 1: Experimental Workflow for Thermodynamic Solubility Determination

Caption: Workflow for determining thermodynamic solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Hypothetical Solubility Data for this compound at 25 °C

| Solvent Category | Solvent | Solubility (mg/mL) |

| Nonpolar | Hexane | < 0.1 |

| Toluene | < 0.1 | |

| Polar Aprotic | Dichloromethane | 1.5 |

| Acetonitrile | 5.2 | |

| Dimethylformamide | > 50 | |

| Dimethyl Sulfoxide | > 100 | |

| Polar Protic | Isopropanol | 15.8 |

| Ethanol | 35.1 | |

| Methanol | > 100 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

The results should be interpreted in the context of the solvent's properties and the solute's structure. For example, high solubility in DMSO and methanol would be consistent with their high polarity and ability to solvate ions effectively.

Conclusion

References

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

- Avdeef, A. (2007). The Rise of High-Throughput Solubility Methods in Drug Discovery. Expert Opinion on Drug Discovery, 2(1), 1-17.

- "Like Dissolves Like": A Guiding Principle for Solubility. (n.d.). LibreTexts Chemistry.

- Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398.

- Israelachvili, J. N. (2011). Intermolecular and surface forces. Academic press.

- Reichardt, C., & Welton, T. (2011). Solvents and solvent effects in organic chemistry. John Wiley & Sons.

- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16.

- Kerns, E. H., & Di, L. (2008).

- MySkinRecipes. (n.d.). 4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride.

- St-Gelais, A., & Belletête, M. (2002). Solvatochromic study of the effect of solvent polarity on the absorption and fluorescence spectra of substituted anilines. Journal of Photochemistry and Photobiology A: Chemistry, 153(1-3), 55-63.

- Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.

Sources

- 1. 4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride [myskinrecipes.com]

- 2. biocat.com [biocat.com]

- 3. rheolution.com [rheolution.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. quora.com [quora.com]

- 6. caymanchem.com [caymanchem.com]

- 7. open.umich.edu [open.umich.edu]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. enamine.net [enamine.net]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to the Molecular Structure and Properties of (S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

Introduction: A Key Chiral Building Block in Central Nervous System (CNS) Drug Discovery

(S)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride is a specialized chiral amine that has emerged as a crucial intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its rigid indane scaffold, combined with the stereospecific amine and the reactive bromine handle, makes it a highly valuable building block for medicinal chemists.[3] This guide provides an in-depth analysis of its molecular structure, physicochemical properties, synthesis, and characterization, tailored for researchers and professionals in drug development.

Primarily utilized in the development of therapeutics targeting the central nervous system, this compound serves as a foundational element for molecules with potential antidepressant, anxiolytic, and antipsychotic activities.[1] Its structural features allow for precise modifications, enabling the exploration of structure-activity relationships (SAR) in the pursuit of novel drug candidates.[1] Notably, the aminoindan core is a key pharmacophore in several advanced therapeutic candidates, including modulators of sphingosine-1-phosphate (S1P) receptors, which are significant targets in the treatment of autoimmune diseases like multiple sclerosis.[3]

Molecular Structure and Physicochemical Properties

The molecular integrity of this compound is defined by a bicyclic indane system, where a benzene ring is fused to a five-membered ring. The chirality of the molecule is centered at the C-1 position of the indane ring, bearing an amine group in the (S)-configuration. A bromine atom is substituted at the C-4 position of the aromatic ring. The compound is typically supplied as a stable hydrochloride salt.

| Property | Value | Source |

| Chemical Formula | C₉H₁₁BrClN | [1] |

| Molecular Weight | 248.55 g/mol | [1] |

| CAS Number | 1307873-37-5 | |

| Appearance | Typically an off-white to pale yellow solid | General Knowledge |

| Chirality | (S)-enantiomer at C-1 | |

| Storage | Store at room temperature under an inert gas | [1] |

Strategic Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and stereochemistry. The general synthetic strategy involves the formation of the racemic amine followed by chiral resolution.

Part 1: Synthesis of the Racemic Precursor

Step 1: Intramolecular Friedel-Crafts Acylation to form 4-Bromo-1-indanone

The synthesis commences with the cyclization of 3-(2-bromophenyl)propanoic acid. This intramolecular Friedel-Crafts acylation is a robust method for constructing the indanone core. The choice of a strong acid catalyst is critical for driving the reaction to completion.

-

Protocol:

-

Dissolve 3-(2-bromophenyl)propanoic acid in a suitable solvent such as 1,2-dichloroethane.

-

Add thionyl chloride (SOCl₂) and reflux the mixture to form the corresponding acid chloride.

-

After removing the excess thionyl chloride under reduced pressure, dissolve the crude acid chloride in a solvent like dichloromethane.

-

Add this solution dropwise to a suspension of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in dichloromethane, while maintaining a low temperature.

-

Stir the reaction at room temperature until completion, then quench by pouring onto ice.

-

Extract the product with an organic solvent, wash, dry, and concentrate to yield 4-bromo-1-indanone.

-

Step 2: Reductive Amination to form Racemic 4-Bromo-2,3-dihydro-1H-inden-1-amine

The conversion of the ketone to the primary amine is a pivotal step. Reductive amination offers a direct and efficient route. This can be performed in a one-pot procedure where the ketone reacts with an ammonia source to form an intermediate imine, which is then reduced in situ.

-

Protocol:

-

Dissolve 4-bromo-1-indanone in a suitable solvent, often an alcohol like methanol.

-

Add an ammonia source, such as ammonium acetate or ammonia in methanol.

-

Introduce a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a common choice due to its selectivity for reducing the protonated imine in the presence of the starting ketone.

-

Maintain a slightly acidic pH to promote imine formation without deactivating the amine nucleophile.

-

After the reaction is complete, work up the mixture by quenching the excess reducing agent and partitioning between an organic solvent and an aqueous base.

-

Isolate the crude racemic amine by concentrating the organic phase.

-

Part 2: Chiral Resolution and Salt Formation

Step 3: Formation of Diastereomeric Salts and Fractional Crystallization

The separation of the enantiomers is achieved by classical resolution. This involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts, which possess different physical properties, most notably solubility.

-

Causality Behind Experimental Choices: The choice of the resolving agent is crucial and often determined empirically. Chiral carboxylic acids, such as (+)-tartaric acid, are frequently used for resolving racemic bases. The formation of a crystalline salt with one diastereomer that is significantly less soluble than the other in a particular solvent system allows for their separation by fractional crystallization.

-

Protocol:

-

Dissolve the racemic 4-bromo-2,3-dihydro-1H-inden-1-amine in a suitable solvent, such as methanol or ethanol.

-

Add a solution of an equimolar amount of a chiral resolving agent, for example, D-(-)-tartaric acid.

-

Allow the mixture to cool slowly to promote the crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

-

Step 4: Liberation of the Free (S)-Amine

Once the desired diastereomeric salt is isolated, the enantiomerically pure free amine is liberated by treatment with a base.

-

Protocol:

-

Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane).

-

Add an aqueous base, such as sodium hydroxide, until the solution is alkaline, to neutralize the tartaric acid and deprotonate the amine.

-

Separate the organic layer, which now contains the free (S)-amine.

-

Wash the organic layer with water, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Step 5: Formation of the Hydrochloride Salt

For improved stability and handling, the purified (S)-amine is converted to its hydrochloride salt.

-

Protocol:

-

Dissolve the (S)-4-bromo-2,3-dihydro-1H-inden-1-amine in a suitable anhydrous solvent like diethyl ether or ethyl acetate.

-

Add a solution of hydrogen chloride (HCl) in the same solvent or bubble dry HCl gas through the solution.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield the final product.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom. The splitting patterns and coupling constants in the ¹H NMR spectrum provide information about the connectivity of the atoms.

-

Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br).

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present, such as the N-H stretches of the amine and the aromatic C-H and C=C bonds.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity of the final product. By using a chiral stationary phase, the (S) and (R) enantiomers can be separated and quantified.

-